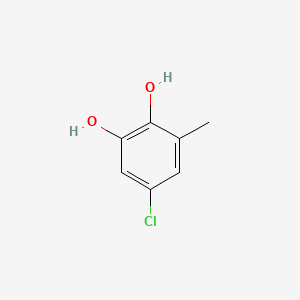
Benzoic acid, 2-((4,5-dihydro-3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazol-4-yl)azo)-4-sulfo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is primarily used as a dye and has applications in various scientific research fields.
Preparation Methods
The synthesis of acid yellow 54 free acid involves several steps. One common method includes the diazotization of 5-hydroxy-3-methyl-1-(2-methyl-4-sulfophenyl)-1H-pyrazole, followed by coupling with 4-sulfobenzoic acid. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Acid yellow 54 free acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into amines, altering the compound’s properties.
Substitution: The sulfonyl and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with modified chemical properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid yellow 54 free acid has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical assays and analytical techniques.
Biology: The compound is employed in staining procedures to visualize biological samples under a microscope.
Medicine: Research studies utilize this compound to investigate its potential therapeutic effects and interactions with biological molecules.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored materials
Mechanism of Action
The mechanism of action of acid yellow 54 free acid involves its interaction with specific molecular targets. The compound’s sulfonyl and hydroxyl groups enable it to bind to proteins and other biomolecules, affecting their function. The azo group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Acid yellow 54 free acid is unique due to its specific structural features, such as the presence of both sulfonyl and hydroxyl groups on the benzene ring. Similar compounds include:
4-sulfobenzoic acid: Shares the sulfonyl group but lacks the azo and pyrazole moieties.
Phenylpyrazoles: Contain the pyrazole ring but differ in the substitution pattern on the benzene ring.
Azo compounds: Have the azo group but may vary in other functional groups attached to the aromatic rings
These structural differences contribute to the distinct chemical and physical properties of acid yellow 54 free acid, making it suitable for specific applications in research and industry.
Properties
CAS No. |
68957-71-1 |
|---|---|
Molecular Formula |
C18H16N4O9S2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[[5-methyl-2-(2-methyl-4-sulfophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]-4-sulfobenzoic acid |
InChI |
InChI=1S/C18H16N4O9S2/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25/h3-8,21H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31) |
InChI Key |
CKYHLFDDWMUMHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)C(=C(N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)O)C(=O)O |
| 10127-05-6 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
2-(5-hydroxy-3-methyl-1-(2-methyl-4-sulfophenyl)-1H-pyrazol-4-ylazo)-4-sulfobenzoic acid 326203-A Acid Yellow 54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-benzhydryloxy-N,N-dimethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid](/img/structure/B1196427.png)


![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)




